1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone
CAS No.: 186338-96-5
Cat. No.: VC4380537
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.136
* For research use only. Not for human or veterinary use.
![1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone - 186338-96-5](/images/structure/VC4380537.png)
Specification
CAS No. | 186338-96-5 |
---|---|
Molecular Formula | C8H6F3NO2 |
Molecular Weight | 205.136 |
IUPAC Name | 3-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one |
Standard InChI | InChI=1S/C8H6F3NO2/c1-4(13)6-5(14)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,12,14) |
Standard InChI Key | URVYIANWVKDPOL-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(NC=CC1=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone features a pyridine ring substituted at three positions:
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Position 2: Trifluoromethyl (-CF₃) group, imparting strong electron-withdrawing effects
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Position 3: Acetyl (-COCH₃) substituent
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Position 4: Hydroxyl (-OH) group capable of keto-enol tautomerism
This substitution pattern creates a polarized electronic environment that influences reactivity and intermolecular interactions. X-ray crystallographic data, while unavailable for this specific compound, suggest comparable pyridine derivatives adopt planar configurations with substituent orientations optimized for intramolecular hydrogen bonding.
Spectral Signatures
Key spectroscopic characteristics inferred from structural analogs include:
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¹H NMR: Downfield shifts for pyridine protons adjacent to electronegative groups (δ 8.5–9.0 ppm)
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¹⁹F NMR: Characteristic triplet near δ -60 ppm for the -CF₃ group
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IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (O-H stretch)
Table 1 summarizes essential molecular properties:
Property | Value | Source |
---|---|---|
CAS Number | 186338-96-5 | |
Molecular Formula | C₈H₆F₃NO₂ | |
Molecular Weight | 205.13 g/mol | |
Exact Mass | 205.035 Da | |
LogP | 2.01 | |
Topological Polar Surface Area | 50.19 Ų |
Synthesis and Manufacturing
Synthetic Strategies
Industrial synthesis typically employs multi-step protocols starting from commercially available pyridine precursors. A generalized route involves:
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Friedel-Crafts Acylation: Introduction of the acetyl group at position 3 using acetyl chloride under Lewis acid catalysis
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Electrophilic Substitution: Installation of the trifluoromethyl group via radical trifluoromethylation or halogen-exchange reactions
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Hydroxylation: Oxidation or directed metalation to introduce the hydroxyl group at position 4
Critical challenges include regioselectivity control during trifluoromethylation and preventing acetyl group migration under reaction conditions. Yields for analogous syntheses range from 15–40%, necessitating optimization studies.
Industrial-Scale Considerations
Key process parameters:
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Temperature: Maintained below 80°C to prevent decomposition
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Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance reaction rates
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Catalysts: Cu(I) salts improve trifluoromethylation efficiency
Table 2 compares synthetic approaches for structurally related compounds:
Method | Advantages | Limitations |
---|---|---|
Radical Trifluoromethylation | High regioselectivity | Requires specialized reagents |
Halogen Exchange | Utilizes common CF₃ sources | Competing side reactions |
Directed Metalation | Precise substitution control | Sensitive to moisture |
Physicochemical Properties
Solubility and Partitioning
The compound exhibits:
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Aqueous Solubility: <1 mg/mL at 25°C (predicted) due to hydrophobic -CF₃ and acetyl groups
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pH-Dependent Solubility: Increased solubility under basic conditions via hydroxyl deprotonation
Thermal Stability
Differential scanning calorimetry (DSC) data for analogs suggest:
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Melting Point: Estimated 180–220°C (decomposition observed before melting)
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Thermal Degradation: Initial weight loss at 150°C under nitrogen atmosphere
Applications in Research and Industry
Pharmaceutical Intermediate
Used in synthesizing:
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Kinase Inhibitors: Functionalized pyridine cores for ATP-binding site targeting
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Antimicrobial Agents: Hybrid molecules combining trifluoromethylpyridinones with quinolone pharmacophores
Agrochemical Development
Emerging applications include:
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Herbicide Synergists: Enhancing glyphosate uptake through cuticle modification
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Fungicide Metabolites: Environmental degradation products retaining bioactivity
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing 2-trifluoromethyl vs. 6-trifluoromethyl isomers:
Property | 2-CF₃ Isomer | 6-CF₃ Isomer |
---|---|---|
LogP | 2.01 | 1.98 |
Metabolic Stability (t₁/₂) | 45 min (rat hepatocytes) | 32 min (rat hepatocytes) |
Protein Binding | 89% | 82% |
The 2-CF₃ isomer demonstrates improved pharmacokinetic properties attributed to reduced steric hindrance in cytochrome P450 interactions.
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